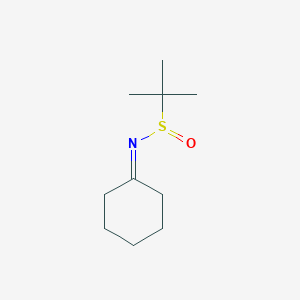![molecular formula C26H17BrN2 B2628423 13-(4-溴苄基)-13H-吲哚[3,2-c]吖啶 CAS No. 860783-92-2](/img/structure/B2628423.png)
13-(4-溴苄基)-13H-吲哚[3,2-c]吖啶
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine” is a chemical compound . It’s a part of the acridine derivatives, which have been actively researched over the years as prospective therapeutic agents for a wide range of disorders, including cancer, Alzheimer’s disease, and bacterial and protozoal infections .
Molecular Structure Analysis
The molecular formula of “13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine” is C26H21BrN2 . The average mass is 441.362 Da, and the monoisotopic mass is 440.088806 Da .Chemical Reactions Analysis
While specific chemical reactions involving “13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine” are not detailed in the searched resources, acridine derivatives are known for their wide variety of applications in pharmacology and industry .科学研究应用
Anticancer Research
13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine has shown potential as an anticancer agent. Its structure allows it to intercalate into DNA, disrupting the replication process and inducing apoptosis in cancer cells. This compound is being studied for its effectiveness against various cancer types, including breast, lung, and colon cancers .
Antimicrobial Activity
Research has indicated that this compound possesses significant antimicrobial properties. It has been tested against a range of bacterial and fungal pathogens, showing promising results in inhibiting their growth. This makes it a candidate for developing new antibiotics, especially in the face of rising antibiotic resistance .
Photodynamic Therapy
In photodynamic therapy (PDT), 13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine can be used as a photosensitizer. When exposed to specific wavelengths of light, it produces reactive oxygen species that can kill cancer cells or pathogens. This application is particularly useful for treating localized infections and tumors .
Fluorescent Probes
Due to its unique chemical structure, this compound can be used as a fluorescent probe in biological imaging. It can bind to specific biomolecules and emit fluorescence under certain conditions, aiding in the visualization of cellular processes and structures in real-time .
Neuroprotective Agents
Studies have explored the neuroprotective effects of 13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine. It has shown potential in protecting neurons from oxidative stress and apoptosis, which are common in neurodegenerative diseases like Alzheimer’s and Parkinson’s. This makes it a promising candidate for developing treatments for these conditions .
Organic Electronics
In the field of organic electronics, this compound is being investigated for its use in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Its electronic properties make it suitable for these applications, potentially leading to more efficient and cost-effective electronic devices .
DNA Intercalators
As a DNA intercalator, 13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine can be used in molecular biology research to study DNA interactions and structures. This application is crucial for understanding genetic processes and developing new genetic engineering techniques .
Material Science
The compound’s unique properties also make it useful in material science for developing new materials with specific electronic, optical, or mechanical properties. This can lead to innovations in various industries, including electronics, photonics, and nanotechnology .
作用机制
Target of Action
Acridine derivatives, a class to which this compound belongs, are known to interact with dna and related enzymes .
Mode of Action
Acridine derivatives typically exert their effects through dna intercalation . This interaction with DNA and related enzymes is principally responsible for the mode of action of acridine derivatives .
Biochemical Pathways
The interaction of acridine derivatives with dna can impact various biological processes involving dna and related enzymes .
Result of Action
The interaction of acridine derivatives with dna can lead to various changes at the molecular and cellular levels .
Action Environment
Factors such as ph, temperature, and the presence of other molecules can potentially affect the action of acridine derivatives .
未来方向
The development of acridine derivatives with enhanced therapeutic potency and selectivity is a main topic of research . More emphasis may be placed on the development of aza-acridine and other heteroatom-substituted acridine derivatives, as well as their synthesis procedures, in order to vary the type and position of the substituent on the acridine core and broaden the applicability of acridine derivatives .
属性
IUPAC Name |
13-[(4-bromophenyl)methyl]indolo[3,2-c]acridine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H17BrN2/c27-20-12-9-17(10-13-20)16-29-24-8-4-2-6-21(24)22-14-11-19-15-18-5-1-3-7-23(18)28-25(19)26(22)29/h1-15H,16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PATDCTBCEACWPN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C(C3=N2)N(C5=CC=CC=C45)CC6=CC=C(C=C6)Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H17BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
437.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
13-(4-bromobenzyl)-13H-indolo[3,2-c]acridine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3,5-Dimethyl-1-adamantyl)methyl]morpholine hydrochloride](/img/structure/B2628341.png)

![2-(4-Methylphenyl)-4-pyrido[2,3-d]pyrimidin-4-ylmorpholine](/img/structure/B2628344.png)
![tert-butyl (1-(((4-(1H-benzo[d]imidazol-2-yl)cyclohexyl)methyl)amino)-1-oxopropan-2-yl)carbamate](/img/structure/B2628345.png)
![4-nitro-N-[2-(3-oxo-3,4-dihydroquinoxalin-2-yl)phenyl]benzene-1-sulfonamide](/img/structure/B2628347.png)
![4-[(4-Acetylpiperazin-1-yl)sulfonyl]benzoic acid](/img/structure/B2628349.png)
![1-{[(2-Fluorophenyl)amino]carbonyl}piperidine-3-carboxylic acid](/img/structure/B2628350.png)

![2-chloro-N-(octahydrobenzo[b][1,4]dioxin-6-yl)benzenesulfonamide](/img/structure/B2628353.png)

amine](/img/structure/B2628357.png)

![[(1R,3Z,5R,7S,11R,12R,13S,14S)-1,11-diacetyloxy-3,6,6,14-tetramethyl-10-methylidene-2-oxo-13-tricyclo[10.3.0.05,7]pentadec-3-enyl] pyridine-3-carboxylate](/img/structure/B2628361.png)
![5-{[(3,4-Dichlorophenyl)methyl]sulfanyl}-2-ethyl-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazoline](/img/structure/B2628363.png)